5-((1-acetyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
5-((1-acetyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as AIMPT or Indolylmaleimide and has been studied for its potential use in cancer treatment, as well as in the development of new drugs.
Mechanism of Action
AIMPT inhibits the activity of PKC by binding to the enzyme's regulatory domain. This prevents the enzyme from being activated by other signaling molecules, leading to a decrease in the activity of PKC. As a result, the growth and proliferation of cancer cells are inhibited, and apoptosis is induced.
Biochemical and Physiological Effects:
AIMPT has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of PKC in various cell types, including cancer cells. Additionally, AIMPT has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AIMPT in lab experiments is its specificity for PKC inhibition. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of using AIMPT is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of AIMPT. One area of research is the development of new drugs based on the structure of AIMPT. Additionally, further studies are needed to determine the potential of AIMPT in the treatment of other diseases, such as inflammatory disorders. Furthermore, the use of AIMPT in combination with other drugs is an area of research that holds promise for the development of new cancer therapies.
Scientific Research Applications
AIMPT has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in the growth and proliferation of cancer cells. Studies have shown that AIMPT can induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
Properties
IUPAC Name |
5-[(1-acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-8(19)18-7-9(10-4-2-3-5-12(10)18)6-11-13(20)16-15(22)17-14(11)21/h2-7H,1H3,(H2,16,17,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWXGUGBULJJBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331678 | |
Record name | 5-[(1-acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680086 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324065-29-4 | |
Record name | 5-[(1-acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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